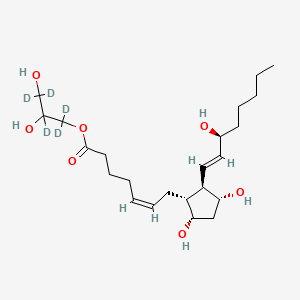
Prostaglandin F2|A-1-glyceryl ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin F2|A-1-glyceryl ester-d5 is a stable metabolite of Prostaglandin F2|A. It is a glycero-ester derivative that has been synthesized and studied for its biological activity and stability. This compound is often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Prostaglandin F2|A-1-glyceryl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prostaglandin F2|A-1-glyceryl ester-d5 can be synthesized by incubating 2-Arachidonoyl glycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures . The reaction conditions typically involve the use of cell cultures or isolated enzyme preparations to facilitate the formation of the glyceryl ester .
Industrial Production Methods
The industrial production of this compound involves similar biochemical pathways as the synthetic routes. Large-scale production may require optimized conditions for enzyme activity and stability, as well as efficient purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Prostaglandin F2|A-1-glyceryl ester-d5 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrolysis: Hydrolysis reactions can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond.
Major Products Formed
Oxidation: The major product formed is the oxidized form of Prostaglandin F2|A-1-glyceryl ester.
Reduction: The major product is the reduced form of the compound, which may have different biological activities.
Hydrolysis: Hydrolysis results in the formation of Prostaglandin F2|A and glycerol.
Applications De Recherche Scientifique
Prostaglandin F2|A-1-glyceryl ester-d5 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Prostaglandin F2|A-1-glyceryl ester-d5 involves its interaction with specific molecular targets and pathways. It is known to be oxidized by 15-hydroxyprostaglandin dehydrogenase, leading to the formation of oxidized metabolites . These metabolites may interact with various receptors and signaling pathways, influencing biological processes such as inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2|A-1-glyceryl ester: The non-deuterated form of the compound.
Prostaglandin E2-1-glyceryl ester-d5: Another deuterated prostaglandin glyceryl ester used as an internal standard.
Prostaglandin D2-1-glyceryl ester: A similar compound with different biological activities.
Uniqueness
Prostaglandin F2|A-1-glyceryl ester-d5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex biological matrices .
Propriétés
Formule moléculaire |
C23H40O7 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D |
Clé InChI |
NWKPOVHSHWJQNI-IBJCWZKSSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















